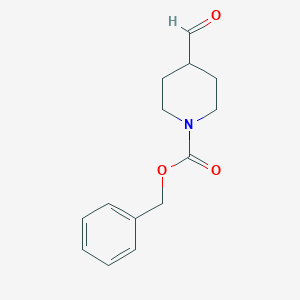

Benzyl 4-formylpiperidine-1-carboxylate

Descripción

Benzyl 4-formylpiperidine-1-carboxylate (CAS: 138163-08-3; MFCD01317806) is a piperidine derivative featuring a formyl (-CHO) group at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its molecular formula is C14H15NO3, with a molecular weight of 245.27 g/mol . This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its reactive formyl group enables participation in condensation, nucleophilic addition, and cyclization reactions, making it a versatile building block for spiroindoles, dihydropyridines, and other complex architectures .

Structure

2D Structure

Propiedades

IUPAC Name |

benzyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQMLJFHCKTCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379942 | |

| Record name | Benzyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138163-08-3 | |

| Record name | 4-Formylpiperidine-1-carboxylic acid benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138163-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Benzyl 4-formylpiperidine-1-carboxylate are currently unknown. Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking.

Actividad Biológica

Benzyl 4-formylpiperidine-1-carboxylate, identified by its CAS number 138163-08-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacokinetics, metabolic pathways, and therapeutic implications.

- Molecular Formula : CHNO

- Molecular Weight : 247.29 g/mol

- Log P (Partition Coefficient) :

- Log Po/w (iLOGP): 2.47

- Log Po/w (XLOGP3): 1.58

- BBB Permeability : Yes, indicating potential for central nervous system activity.

- CYP Inhibition :

- CYP2C19: Yes

- Other CYP enzymes (CYP1A2, CYP2C9, CYP2D6, CYP3A4): No

These properties suggest that this compound has favorable characteristics for drug development, particularly in terms of permeability and metabolic stability.

Pharmacological Profile

This compound has been investigated for its interactions with various biological targets:

Study on Metabolic Stability

A study assessing the metabolic stability of this compound in liver microsomes indicated that it possesses a half-life exceeding 60 minutes in both human and rat models. This suggests that the compound is likely to have good bioavailability and low clearance rates, making it a candidate for further pharmacological evaluation .

In Vivo Efficacy Studies

In vivo studies using animal models have begun to explore the efficacy of this compound in reducing symptoms associated with diabetic retinopathy. The compound was administered intraperitoneally in diabetic rats, showing a reduction in retinal vascular leakage comparable to established treatments . This highlights its potential as a therapeutic agent in ocular diseases.

Data Table: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| CAS Number | 138163-08-3 |

| Molecular Formula | CHNO |

| BBB Permeability | Yes |

| CYP Inhibition | CYP2C19 (Yes), others (No) |

| Metabolic Stability | Half-life > 60 minutes |

| Therapeutic Potential | Anti-inflammatory, neuroprotective effects |

| In Vivo Efficacy | Reduces retinal vascular leakage |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Benzyl 4-formylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. Notably, it is utilized in the production of Donepezil hydrochloride, a medication used to treat Alzheimer's disease and other forms of dementia. The compound's structure allows for modifications that enhance its therapeutic efficacy and bioavailability .

Case Study: Donepezil Hydrochloride Synthesis

- Objective : To improve the yield and efficiency of Donepezil synthesis.

- Method : Utilizing this compound as a starting material.

- Results : Enhanced yields were reported using novel synthetic routes that incorporated this compound, demonstrating its importance as a building block in drug development .

Synthesis of Bioactive Compounds

The compound is also significant in synthesizing various bioactive molecules, particularly those exhibiting antiviral properties. Research has shown that derivatives of piperidine scaffolds, including this compound, have been explored for their potential against viral infections such as influenza and coronaviruses .

Case Study: Antiviral Activity

- Objective : To evaluate the antiviral potential of piperidine derivatives.

- Method : Synthesis of 1,4,4-trisubstituted piperidines based on this compound.

- Results : Some synthesized compounds exhibited low micromolar activity against influenza A/H1N1 virus, indicating the potential for developing new antiviral agents .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in industrial chemistry as an intermediate for synthesizing various heterocyclic compounds. Its role in forming carbon-carbon and carbon-nitrogen bonds is essential for creating complex organic molecules used across different sectors .

Table: Summary of Industrial Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Donepezil hydrochloride |

| Antiviral Research | Synthesis of antiviral agents | Piperidine derivatives |

| Organic Synthesis | Building block for heterocyclic compounds | Various piperidine-based products |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

The following table summarizes key structural analogs of Benzyl 4-formylpiperidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Métodos De Preparación

Reductive Partial Reduction of Piperidine Carboxylate Esters

A prominent method involves the partial reduction of benzyl piperidine-1-carboxylate-4-carboxylate esters using red aluminum complexes. Adapted from CN105693596A, this approach employs lithium aluminum hydride (LiAlH₄) derivatives under tightly controlled conditions:

Reaction Scheme:

Critical Parameters:

-

Temperature: −5°C to 0°C prevents over-reduction to alcohols.

-

Solvent: Hexamethylene or methyl tert-butyl ether (MTBE) enhances selectivity.

-

Additive: Morpholine or piperidine ligands stabilize the reducing agent.

Performance Data:

| Starting Ester | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethyl ester | Hexamethylene | 0°C | 94.3 | 98.74 |

| Methyl ester | MTBE | −5°C | 91.7 | 98.51 |

This method achieves >90% yields but requires stringent temperature control and anhydrous conditions.

Oxidation of 4-Hydroxymethyl Intermediates

Alternative routes oxidize 4-hydroxymethylpiperidine derivatives. CN111484444A outlines a multi-step sequence:

Steps:

-

Esterification: 4-Piperidinecarboxylic acid → methyl ester hydrochloride.

-

Alkylation: Benzyl chloroformate introduces the carboxylate group.

-

Oxidation: Swern oxidation (ClCOCO₂Et, Et₃N) or TEMPO/NaOCl system.

Limitations:

Comparative Analysis of Industrial Methods

Red Aluminum vs. Swern Oxidation

| Parameter | Red Aluminum | Swern Oxidation |

|---|---|---|

| Yield | 90–96% | 75–85% |

| Byproducts | Minimal | Dimethyl sulfide |

| Temperature | −5°C to 0°C | −78°C |

| Scalability | Industrial | Lab-scale |

The red aluminum method is superior for large-scale production due to milder conditions and higher yields.

Nitrile Reduction Pathway

CN111484444A describes nitrile intermediates as precursors:

Steps:

-

Acylation: Carboxylic acid → amide.

-

Dehydration: Amide → nitrile (POCl₃, 80°C).

-

Reduction: Nitrile → aldehyde (DIBAL-H, −78°C).

Data:

This route avoids ester handling but requires cryogenic conditions.

Process Optimization and Case Studies

Solvent Screening

MTBE and 2-methyltetrahydrofuran improve phase separation during workup vs. toluene:

| Solvent | Reaction Yield (%) | Ease of Isolation |

|---|---|---|

| MTBE | 94.3 | High |

| Toluene | 89.1 | Moderate |

| Hexamethylene | 93.8 | High |

Temperature Gradients

Strict adherence to −5°C–0°C prevents byproducts:

| Temperature Range | Byproduct Formation (%) |

|---|---|

| −5°C–0°C | <2 |

| 10°C–20°C | 15–20 |

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 4-formylpiperidine-1-carboxylate, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves reacting 4-formylpiperidine with benzyl chloroformate under basic conditions. Key steps include:

- Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness.

- Base Choice : Triethylamine or pyridine neutralizes HCl byproducts, maintaining a pH conducive to esterification .

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the formyl group).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity product (>95%) .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity by NMR .

Q. How should researchers characterize this compound to ensure structural fidelity?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification due to potential vapor release (formaldehyde byproducts).

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water; remove contaminated clothing immediately .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The formyl group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents) .

- Solvent Effects : Polarizable continuum models (PCM) show THF stabilizes transition states better than DCM, reducing activation energy by ~10% .

- Validation : Compare computed IR spectra (C=O stretch ~1700 cm⁻¹) with experimental FT-IR data to confirm accuracy .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Methodological Answer:

- Data Cross-Validation :

- DSC Analysis : Measure melting points (reported range: 65–70°C) under controlled heating rates (2°C/min) to detect polymorphism .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to identify impurities affecting thermal properties .

- Literature Review : Compare crystallographic data (e.g., unit cell parameters from Mercury CSD) to identify structural variations .

Q. What strategies optimize the regioselective reduction of the formyl group in this compound?

Methodological Answer:

- Reduction Reagents :

- NaBH₄/MeOH : Selective for aldehydes but may reduce ester groups at elevated temperatures.

- DIBAL-H : Prefers aldehydes over esters; use at -78°C in dry THF for >90% yield .

- Monitoring : Track conversion via in-situ FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹).

- Byproduct Mitigation : Add molecular sieves to scavenge water, preventing ester hydrolysis .

Q. How can researchers address discrepancies in reported stability data for this compound under acidic/basic conditions?

Methodological Answer:

Q. What advanced techniques validate the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to piperidine-recognizing enzymes (e.g., monoamine oxidases). The formyl group’s electrophilicity may enhance covalent binding .

- Biophysical Assays :

- SPR : Measure binding affinity (KD) to immobilized targets (e.g., MAO-B; reported KD ~50 µM).

- ITC : Quantify enthalpy changes during binding, correlating with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.